4-Amino-2-hydroxybutanoic acid hydrochloride
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Overview
Description
4-Amino-2-hydroxybutanoic acid hydrochloride is a chemical compound with the molecular formula C4H10ClNO3. It is a derivative of amino acids and is known for its role in various biochemical and industrial applications. This compound is characterized by its white crystalline powder form and is hygroscopic in nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-hydroxybutanoic acid hydrochloride can be achieved through several methods. Another method includes the ammonia-involved formose-like reaction, which uses aldehydes and ammonia .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation techniques. These methods utilize specific strains of bacteria or yeast to produce the compound in large quantities. The fermentation process is optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-hydroxybutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxo acids.
Reduction: Reduction reactions can yield different amino alcohols.
Substitution: Substitution reactions often involve the replacement of the amino or hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride are used for substitution reactions.
Major Products Formed:
Oxidation: Oxo acids
Reduction: Amino alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
4-Amino-2-hydroxybutanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Industry: The compound is used in the production of biodegradable plastics and other industrial products.
Mechanism of Action
The mechanism of action of 4-Amino-2-hydroxybutanoic acid hydrochloride involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various enzymatic reactions, leading to the formation of important metabolic intermediates. The compound’s molecular targets include enzymes involved in amino acid metabolism and neurotransmitter synthesis .
Comparison with Similar Compounds
2-Amino-4-hydroxybutanoic acid:
4-Amino-3-hydroxybutanoic acid: Another related compound with distinct chemical properties and applications.
Uniqueness: 4-Amino-2-hydroxybutanoic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its role as a precursor in the synthesis of antibiotics and other pharmaceuticals sets it apart from similar compounds .
Properties
Molecular Formula |
C4H10ClNO3 |
---|---|
Molecular Weight |
155.58 g/mol |
IUPAC Name |
4-amino-2-hydroxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO3.ClH/c5-2-1-3(6)4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H |
InChI Key |
HZYDSOQKJCJGSY-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(C(=O)O)O.Cl |
Origin of Product |
United States |
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